N-Benzoyl-Ornithine is a derivative of the amino acid ornithine, characterized by the addition of a benzoyl group at the nitrogen atom. This compound is recognized for its potential therapeutic applications and biochemical significance. It plays a role in various biological processes and is often studied for its effects on enzyme activity and inflammation.
The synthesis of N-Benzoyl-Ornithine can be achieved through several methods:
N-Benzoyl-Ornithine can undergo various chemical transformations:
The mechanism of action of N-Benzoyl-Ornithine primarily involves its role as an inhibitor of protein arginine deiminase, an enzyme implicated in inflammatory conditions such as arthritis. By inhibiting this
The structural evolution of benzoyl-ornithine derivatives began with the discovery of N-benzoyl-ornithine amides as protein arginine deiminase (PAD) inhibitors. Early work focused on Cl-amidine (N-α-benzoyl-N5-(2-chloro-1-iminoethyl)-L-ornithine amide), a pan-PAD inhibitor designed to treat rheumatoid arthritis by reducing synovial citrullination. In murine collagen-induced arthritis models, Cl-amidine (50 mg/kg) reduced disease severity by 50% and decreased anti-citrullinated protein antibodies, confirming PAD inhibition as a therapeutic strategy [3]. Subsequent optimization yielded o-F-amidine (N-α-(2-carboxyl)benzoyl-N5-(2-fluoro-1-iminoethyl)-L-ornithine amide), which introduced an ortho-carboxyl group to enhance active-site binding. This modification improved PAD4 inhibition 65-fold (IC50 = 1.9 μM) and increased selectivity 25-fold over other PAD isoforms by exploiting electrostatic interactions with Trp347 in the catalytic pocket [6]. These milestones established the benzoyl-ornithine scaffold as a versatile platform for irreversible enzyme inhibition.
Table 1: Key Historical Benzoyl-Ornithine Derivatives
Compound | Structural Feature | Target Enzyme | Biological Impact |
---|---|---|---|
Cl-amidine | Haloacetamidine warhead | Pan-PAD | 50% reduction in arthritis severity (murine model) |
o-F-amidine | Ortho-carboxyl substitution | PAD4-selective | 65-fold potency increase vs. Cl-amidine |
o-Cl-amidine | Chloro warhead + ortho-carboxyl | PAD4-selective | Enhanced cellular permeability vs. F-amidine |
Chemoenzymatic routes to N-benzoyl-ornithine leverage site-selective biocatalysts to overcome challenges in stereocontrol. Candida antarctica lipase B (CALB) catalyzes the hydrolysis of terminal esters in substrates like 1 (ethyl 4-(acetoxy)phenyl succinate) with 84% yield, preserving phenolic esters that are labile under chemical conditions [5]. For dynamic kinetic resolution (DKR), N-acyl amino acid racemases (NAAARs) coupled with aminoacylases enable 100% theoretical yield of enantiopure N-benzoyl-ornithine precursors. Amycolatopsis orientalis NAAAR, for example, racemizes N-succinyl-ornithine at 45°C, while an L-aminoacylase selectively deacylates the L-enantiomer [9]. Photocatalytic methods further expand synthetic access: TiO2-catalyzed N-cyclization of L-ornithine analogs yields piperidine-2,6-dicarboxylic acids under ambient conditions, demonstrating the scaffold’s adaptability to green chemistry principles [8].
Halogenation of the amidine warhead critically modulates electrophilicity and target selectivity. Structure-activity relationship (SAR) studies revealed that ortho-carboxyl substitutions on the benzoyl ring enhance PAD4 affinity by forming salt bridges with Arg374 and hydrogen bonds with Asn348. Fluorine atoms, due to their small size and high electronegativity, optimize covalent bond formation with the catalytic Cys645 residue. o-F-amidine achieves a kinact/KI of 7,900 M⁻¹s⁻¹ for PAD4 – a 25-fold improvement over non-halogenated analogs [6]. Chlorine derivatives like o-Cl-amidine balance reactivity and stability, showing 19 μM IC50 against PAD4 while maintaining >10-fold selectivity over PAD1 [6]. Ancestral enzyme studies informed warhead design; bacterial L-ornithine decarboxylases (aODCs) exhibit 100-fold higher activity for halogenated substrates over native ornithine, highlighting conserved halogen-sensitivity in enzyme active sites [1].
Table 2: Bioactivity of Optimized Halogenated Benzoyl-Ornithine Derivatives
Compound | Structural Modification | PAD4 IC50 (μM) | Selectivity vs. PAD1 |
---|---|---|---|
F-amidine | Fluoromethyl warhead | 5.9 ± 0.3 | 1-fold |
Cl-amidine | Chloromethyl warhead | 22 ± 2.1 | 1-fold |
o-F-amidine | Fluoromethyl + ortho-COOH | 1.9 ± 0.2 | 25-fold |
o-Cl-amidine | Chloromethyl + ortho-COOH | 2.2 ± 0.3 | 10-fold |
Warhead design dictates covalent inhibition kinetics by targeting catalytic cysteine residues. N-Benzoyl-ornithine derivatives feature α-haloacetamidine warheads that undergo SN2 nucleophilic attack by PAD’s Cys645, forming a planar thioimidate adduct. X-ray crystallography of the PAD4-F3-amidine complex (PDB: 4NY2) confirms warhead covalent bonding to Cys645, with the benzoyl group occupying a hydrophobic cleft lined by Trp347 and Leu467 [6]. The ortho-carboxyl group in o-F-amidine enhances residence time by 4-fold through hydrogen bonding with Asn348, reducing dissociation rates. Kinetic studies show time-dependent inactivation: pre-incubation of o-F-amidine with PAD4 yields Ki = 0.18 μM and kinact = 0.12 min⁻¹, characteristic of irreversible inhibitors [6]. This mechanism extends beyond PADs; α-fluoromethylornithine (a halogenated ornithine analog) irreversibly inhibits ornithine aminotransferase (OAT) by forming a Michaelis complex that undergoes fluoride displacement, demonstrating the warhead’s applicability to pyridoxal phosphate-dependent enzymes [10].
Table 3: Warhead Optimization for Covalent Enzyme Inhibition
Warhead Type | Target Enzyme | Inactivation Efficiency (kinact/KI, M⁻¹s⁻¹) | Molecular Interactions |
---|---|---|---|
Chloroacetamidine | PAD4 | 2,500 | Van der Waals with Trp347 |
Fluoroacetamidine | PAD4 | 7,900 | Covalent bond to Cys645; H-bond to Asn348 |
Difluoroacetamidine | OAT | 1,200* | Schiff base with pyridoxal phosphate |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4